![molecular formula C8H9Cl2NO B2856933 3,5-Dichloro-4-ethoxyaniline CAS No. 40067-22-9](/img/structure/B2856933.png)
3,5-Dichloro-4-ethoxyaniline
Overview
Description
3,5-Dichloro-4-ethoxyaniline is a chemical compound with the molecular formula C8H9Cl2NO . Its molecular weight is 206.07 g/mol . It is used in laboratory chemicals and for the synthesis of substances .
Synthesis Analysis
The synthesis of this compound involves a reaction with 4-Amino-2,6-dichlorophenol (1.00 g, 5.62 mmol) dissolved in dry DMF (9 mL) and cooled to 0° C. Sodium hydride (142 mg, 5.90 mmol) is added to the mixture portionwise. The reaction mixture is stirred for 3 h and partitioned between EtOAc and aqueous NaOH (1 M). The organic layer is washed successively with water and brine, and then dried over MgSO4, filtered and the solvent evaporated in vacuo. The residue is purified by silica gel chromatography (5% EtOAc/isohexane) to afford this compound (2) (460 mg, 40%) .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula C8H9Cl2NO . The compound has a linear structure .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight of 206.07 g/mol and its molecular formula of C8H9Cl2NO . Further details about its boiling point, density, and other properties are not available in the search results.
Scientific Research Applications
Synthesis of Schiff and Mannich Bases
3,5-Dichloro-4-ethoxyaniline serves as a precursor in the synthesis of Schiff and Mannich bases of isatin derivatives, highlighting its utility in creating compounds with potential biological activities. The study demonstrated the chemical reactivity of ethoxycarbonylhydrazones, leading to the formation of substituted 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones, which further react with isatin and 5-chloroisatin to form Schiff and N-Mannich bases. These compounds were characterized by various spectroscopic methods, emphasizing the compound's role in synthesizing novel organic molecules (Bekircan & Bektaş, 2008).
Solid-State Synthesis and Characterization
The compound also finds application in the solid-state synthesis of ring-substituted aminobenzenesulphonic acids, showcasing its reactivity and the potential for creating derivatives with varied functional groups. This approach involves reacting 2-methoxyaniline and 3,5-dichloroaniline with concentrated sulfuric acid, leading to the formation of corresponding sulfate salts. These salts are characterized by X-ray diffraction and spectral analyses, further contributing to the understanding of solid-state reactions and product characterization (Kapoor, Kapoor, & Singh, 2010).
Corrosion Inhibition
Another significant application involves corrosion control, where derivatives of this compound, such as 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, exhibit impressive inhibition efficiency on mild steel in acidic media. This research highlights the compound's role in developing effective corrosion inhibitors, with potential implications for industrial applications in protecting metals from acidic corrosion. The study utilized various techniques, including weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy, to evaluate the inhibition performance, demonstrating the compound's utility in materials science (Bentiss et al., 2009).
Safety and Hazards
3,5-Dichloro-4-ethoxyaniline is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled. It may cause damage to organs (Kidney) through prolonged or repeated exposure . It is recommended to avoid breathing dust, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing .
Mechanism of Action
Target of Action
3,5-Dichloro-4-ethoxyaniline is a key intermediate in the synthesis of Hexaflumuron , a type of benzoylphenylurea insecticide . Hexaflumuron can inhibit the synthesis of chitin in target pests, leading to their death or infertility . It has broad-spectrum insecticidal activity against various insect pests .
Mode of Action
Hexaflumuron inhibits the synthesis of chitin, a critical component of the exoskeleton in insects . This inhibition disrupts the normal growth and development of the insects, leading to their death or infertility .
Biochemical Pathways
Given its role in the synthesis of hexaflumuron, it can be inferred that it plays a part in disrupting the chitin synthesis pathway in insects . This disruption prevents the formation of a proper exoskeleton, which is crucial for the survival and reproduction of insects .
Result of Action
As a key intermediate in the synthesis of hexaflumuron, its ultimate effect is the disruption of chitin synthesis in insects . This disruption leads to abnormalities in the exoskeleton of the insects, causing their death or infertility .
properties
IUPAC Name |
3,5-dichloro-4-ethoxyaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2NO/c1-2-12-8-6(9)3-5(11)4-7(8)10/h3-4H,2,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCYWFHRQFXSCCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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